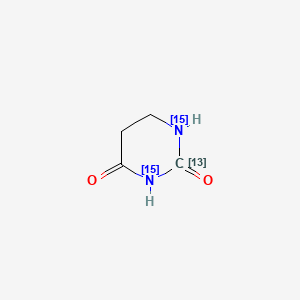
5,6-Dihydro Uracil-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro Uracil-13C,15N2 is a stable isotope-labeled compound of uracil, a naturally occurring pyrimidine derivative found in nucleic acids. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. The isotopic labeling allows for detailed studies in biochemical and physiological processes, providing insights into metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro Uracil-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uracil structure. This can be achieved through the following steps:
Starting Materials: The synthesis begins with non-labeled uracil and isotopically labeled precursors such as carbon-13 labeled carbon dioxide and nitrogen-15 labeled ammonia.
Reaction Conditions: The reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the incorporation of the isotopes. For example, the reaction may be carried out under high pressure and temperature to ensure efficient labeling.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high isotopic purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopically labeled precursors are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized for maximum yield and efficiency, often involving automated systems and continuous monitoring.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro Uracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into dihydro derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents such as chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Uracil derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated uracil derivatives.
Scientific Research Applications
5,6-Dihydro Uracil-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms, allowing researchers to track the movement of atoms within molecules.
Biology: Employed in metabolic studies to investigate the pathways and interactions of nucleic acids within cells.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of therapeutic agents.
Industry: Applied in the development of new materials and processes, particularly in the field of pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 5,6-Dihydro Uracil-13C,15N2 involves its interaction with proteins, enzymes, and nucleic acids. The isotopic labeling allows for precise tracking of the compound within biological systems. Key aspects include:
Protein and Enzyme Interactions: The compound can bind to specific proteins and enzymes, inducing structural and functional changes.
Nucleic Acid Interactions: It can interact with DNA and RNA, leading to alterations in gene expression and cellular processes.
Metabolic Pathways: The compound is involved in various metabolic pathways, providing insights into biochemical processes and molecular targets.
Comparison with Similar Compounds
5,6-Dihydro Uracil-13C,15N2 can be compared with other similar compounds, such as:
5,6-Dihydro Uracil: The non-labeled version of the compound, which lacks the isotopic labeling but shares similar chemical properties.
Uracil-13C,15N2: Another isotopically labeled compound, but without the dihydro modification.
Dihydrouracil: A related compound that is also a degradation product of DNA, used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in research applications
Properties
IUPAC Name |
(213C,1,3-15N2)1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[15NH][13C](=O)[15NH]C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
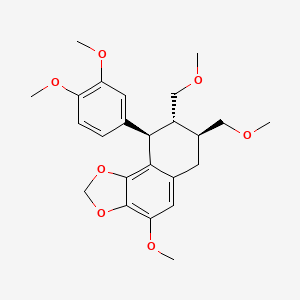
![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)
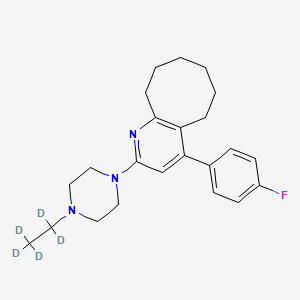

![[3'-13C]Thymidine](/img/structure/B584016.png)

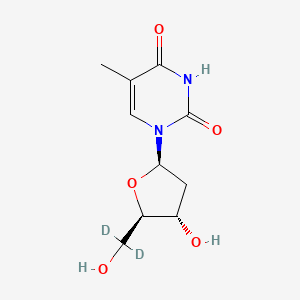
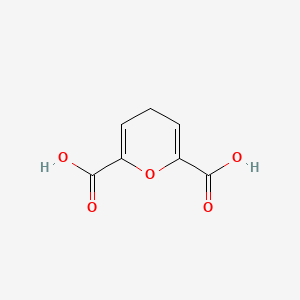
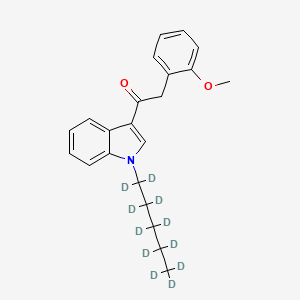
![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

